N-Boc-DL-2-amino-1-hexanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

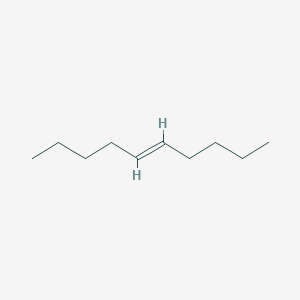

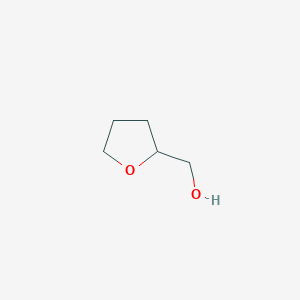

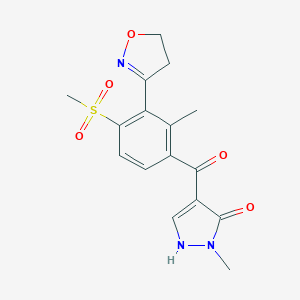

N-Boc-DL-2-amino-1-hexanol, also known as tert-butyl N-(1-hydroxyhexan-2-yl)carbamate, is a chemical compound with the molecular formula C11H23NO3 . It has a molecular weight of 217.31 g/mol . This compound is used in research and has several synonyms, including N-Boc-2-aminohexan-1-ol .

Synthesis Analysis

The synthesis of this compound involves the protection of the amino function, which is a common procedure in the synthesis of multifunctional targets . The N-Boc-protected compounds are formed as sole products without competitive formation of O-Boc or oxazolidinone derivatives, even using an excess amount of (Boc)2O . These stable amide derivatives can be smoothly reduced to the corresponding alcohols with sodium borohydride .

Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C11H23NO3/c1-5-6-7-9(8-13)12-10(14)15-11(2,3)4/h9,13H,5-8H2,1-4H3,(H,12,14) . The Canonical SMILES string is CCCCC(CO)NC(=O)OC(C)(C)C .

Chemical Reactions Analysis

The N-Boc protection of amines is a notable feature of the synthesis of this compound . This method exhibits excellent chemoselectivity in the case of aminoalcohols, where the N-Boc-protected compounds are formed as sole products .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 217.31 g/mol . It has a refractive index of n20/D 1.450 . The boiling point is 135 °C at 0.3 mmHg , and the density is 1.178 g/mL at 25 °C .

Relevant Papers

The relevant papers for this compound include those that discuss its synthesis and properties . These papers provide valuable information about the compound and its applications in research.

Wissenschaftliche Forschungsanwendungen

1. Bioconversion Processes and Building Blocks in Pharmaceutical Synthesis

N-Boc-DL-2-amino-1-hexanol serves as a key intermediate in the synthesis of complex molecules for pharmaceutical applications. For instance, it's used in the asymmetric simultaneous synthesis of L-homophenylalanine and N6-protected-2-oxo-6-amino-hexanoic acid, both of which are building blocks for the manufacture of angiotensin-converting enzyme inhibitors. Engineered Escherichia coli aspartate aminotransferase variants have been developed to enhance the bioconversion process of these compounds (Lo et al., 2009).

2. Catalysis in Chemical Synthesis

The compound is utilized in the N-tert-butyloxycarbonylation of amines, a process catalyzed by various substances such as ionic liquids and heteropoly acids. This method efficiently converts halogenated aniline and amino alcohols into their N-Boc derivatives, crucial for synthesizing a wide range of chemical compounds (Chinnappan et al., 2013).

3. Application in Polymer Science

In the field of polymer science, this compound is used to synthesize amino acid-based chiral polymers. These polymers display pH-responsive behavior, making them attractive candidates for drug delivery applications and for the conjugation of biomolecules (Bauri et al., 2013).

4. Peptide Synthesis

This compound plays a vital role in peptide synthesis. It is used in the assembly of complex peptides, such as the hexapeptide Boc-Asp-Asp-Tyr-Arg-Gln-Lys-OMe, which involves stepwise synthesis and deprotection techniques crucial in peptide chain elongation (Meldal & Kindtler, 1986).

Eigenschaften

IUPAC Name |

tert-butyl N-(1-hydroxyhexan-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO3/c1-5-6-7-9(8-13)12-10(14)15-11(2,3)4/h9,13H,5-8H2,1-4H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCKPPJXOWKJHDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CO)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40553464 |

Source

|

| Record name | tert-Butyl (1-hydroxyhexan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

137258-12-9 |

Source

|

| Record name | tert-Butyl (1-hydroxyhexan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Boc-DL-2-amino-1-hexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-(4-aminophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B166789.png)

![(S)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B166798.png)